7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a bicyclic heteroaromatic compound characterized by an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl (-CF₃) group at position 7 and a carboxylic acid (-COOH) group at position 2. Its molecular formula is C₉H₅F₃N₂O₂ (molecular weight: 230.15 g/mol) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables functionalization via coupling reactions (e.g., amidation) for drug discovery applications .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-6(8(15)16)4-13-7(14)3-5/h1-4H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHUSYUSMKAMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2C(=O)O)C=C1C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001187312 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426135-67-2 | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426135-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001187312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of readily available starting materials and can be tailored to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and minimize by-products. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The trifluoromethyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit or activate specific pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the imidazo[1,2-a]pyridine scaffold significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Comparison with Analogs :
Biological Activity
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy against specific biological targets, and potential therapeutic applications.
- Molecular Formula : C9H5F3N2O2
- Molecular Weight : 230.14 g/mol
- CAS Number : 1426135-67-2
The biological activity of this compound is primarily attributed to its role as an inhibitor of protein geranylgeranylation. This process is crucial for the post-translational modification of proteins, particularly small GTPases like Rab proteins, which are involved in various cellular processes including vesicle trafficking and signal transduction.
Key Findings:
- Inhibition of Rab Geranylgeranyl Transferase (RGGT) : The compound has been shown to disrupt Rab11A prenylation in HeLa cells, indicating its potential as a therapeutic agent in targeting cancer cell viability through the inhibition of RGGT .
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against cancer cell lines with IC50 values indicating potent activity. For instance, certain analogs exhibited IC50 values less than 150 μM .
Table 1: Summary of Biological Activities
| Study | Target | Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| Kazmierczak et al. (2017) | RGGT | Inhibition | <150 | Active against HeLa cells |
| Wiemer et al. (2009) | Various GTPases | Cytotoxicity | Varies | Correlates with geranylgeranylation inhibition |
| PMC7815931 (2021) | Cancer Cell Lines | Cytotoxic effects | 386 - 735 | Variability in response among different analogs |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at the C6 position of the imidazo[1,2-a]pyridine scaffold significantly influence the compound's activity against RGGT. Specific substituents can enhance or diminish the inhibitory effects on protein prenylation.
Notable Modifications:
- Esterification Effects : Esterification of the carboxylic acid moiety can lead to loss of activity, highlighting the importance of functional groups in maintaining biological efficacy .
- Substituent Variability : Different substituents at the C6 position have been systematically evaluated for their impact on cytotoxicity and RGGT inhibition .
Potential Therapeutic Applications
Given its mechanism of action and observed cytotoxicity, this compound shows promise as a lead compound for developing new anticancer therapies. Its ability to inhibit essential cellular processes in cancer cells positions it as a candidate for further investigation in clinical settings.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid, and how are intermediates characterized?
- The compound is typically synthesized via cyclocondensation reactions starting from trifluoromethyl-substituted precursors. Key intermediates, such as ethyl esters (e.g., Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate ), are purified using column chromatography and characterized via -NMR, -NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For example, -NMR can confirm the imidazo[1,2-a]pyridine core by resolving aromatic proton signals between δ 7.5–9.0 ppm .
Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?
- NMR spectroscopy : -NMR identifies proton environments (e.g., trifluoromethyl groups cause splitting patterns due to - coupling). -NMR detects deshielded carbons adjacent to electronegative groups (e.g., carboxylic acid at ~170 ppm).
- IR spectroscopy : Stretching frequencies for carboxylic acid (2500–3300 cm) and trifluoromethyl groups (1100–1250 cm) are diagnostic .
- HRMS : Validates molecular formula by matching experimental and theoretical m/z values (e.g., [M+H] for CHFNO: 243.0382) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD employs reaction path searches to identify optimal conditions for heterocyclic ring formation, such as cyclocondensation temperatures and solvent polarities . Computational modeling also aids in predicting regioselectivity when multiple reactive sites exist .
Q. How should researchers address contradictions in spectral data during structural validation?
- Discrepancies in NMR or IR spectra may arise from tautomerism or residual solvents. For example, imidazo[1,2-a]pyridine derivatives can exhibit keto-enol tautomerism, altering -NMR peak positions. To resolve this:
- Perform variable-temperature NMR to observe dynamic equilibria.
- Compare experimental data with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian).
- Use deuterated solvents to eliminate interference from protonated impurities .
Q. What strategies improve the solubility and stability of this compound in biological assays?
- Solubility : Derivatize the carboxylic acid group into esters or amides (e.g., methyl esters or carboxamides) to enhance lipophilicity. Co-solvents like DMSO or cyclodextrin inclusion complexes are also effective .
- Stability : Avoid prolonged exposure to light or moisture, as the trifluoromethyl group can hydrolyze under acidic conditions. Storage at –20°C under inert gas (e.g., argon) is recommended .
Q. How can researchers design analogs to explore structure-activity relationships (SAR) for this scaffold?
- Core modifications : Introduce substituents at the 2- or 8-positions of the imidazo[1,2-a]pyridine ring to assess electronic effects. For example, electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while methyl groups improve metabolic stability .
- Functional group interconversion : Replace the carboxylic acid with bioisosteres like tetrazoles or sulfonamides to modulate pharmacokinetic properties .
Methodological Challenges
Q. What purification challenges arise during synthesis, and how are they mitigated?
- Challenge : Co-elution of regioisomers during chromatography due to similar polarities.
- Solution : Use orthogonal techniques like preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Monitor fractions by LC-MS to confirm purity (>95%) .
Q. How can researchers validate the biological relevance of this compound without reliable commercial sources?
- In-house synthesis : Follow literature protocols (e.g., cyclocondensation of 2-aminopyridines with α-keto acids) and verify purity via HPLC .
- Collaborative networks : Partner with academic labs specializing in fluorinated heterocycles for independent replication of results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
